Benzoic acid;1-chlorooctan-1-ol

Description

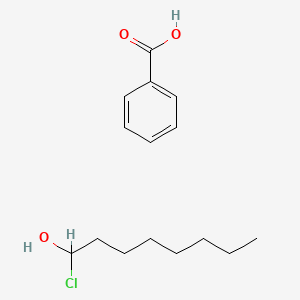

Benzoic Acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used in food preservation, pharmaceuticals, and agrochemicals due to its antimicrobial properties . Its structural features, including a benzene ring and carboxyl group, contribute to its solubility in organic solvents and moderate acidity (pKa ≈ 4.2). Industrial synthesis often involves the oxidation of toluene, and it occurs naturally in plants such as Salvadora persica .

1-Chlorooctan-1-ol (Cl(CH₂)₇CH₂OH) is a chlorinated primary alcohol with an eight-carbon chain. Limited data exist on its specific applications or synthesis, though chlorinated alcohols generally serve as intermediates in organic synthesis. Its physicochemical properties, such as polarity and hydrophobicity, are influenced by the chlorine substituent and hydroxyl group.

Properties

CAS No. |

397843-55-9 |

|---|---|

Molecular Formula |

C15H23ClO3 |

Molecular Weight |

286.79 g/mol |

IUPAC Name |

benzoic acid;1-chlorooctan-1-ol |

InChI |

InChI=1S/C8H17ClO.C7H6O2/c1-2-3-4-5-6-7-8(9)10;8-7(9)6-4-2-1-3-5-6/h8,10H,2-7H2,1H3;1-5H,(H,8,9) |

InChI Key |

OJSUXIIMLMRZIS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(O)Cl.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;1-chlorooctan-1-ol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 1-chlorooctan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound often involves the oxidation of toluene to produce benzoic acid, followed by the esterification with 1-chlorooctan-1-ol. The oxidation process is usually catalyzed by cobalt or manganese salts and conducted at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;1-chlorooctan-1-ol undergoes various chemical reactions, including:

Oxidation: The benzoic acid moiety can be oxidized to produce benzaldehyde or benzoic anhydride.

Reduction: The compound can be reduced to form benzyl alcohol.

Substitution: The chlorine atom in 1-chlorooctan-1-ol can be substituted with other nucleophiles, such as hydroxide ions, to form octanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromic acid in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic anhydride.

Reduction: Benzyl alcohol.

Substitution: Octanol.

Scientific Research Applications

Benzoic acid;1-chlorooctan-1-ol has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

Biology: Investigated for its potential antimicrobial properties and its effects on cellular processes.

Medicine: Explored for its potential use in drug formulations and as a preservative in pharmaceutical products.

Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of benzoic acid;1-chlorooctan-1-ol involves its interaction with cellular components. The benzoic acid moiety can inhibit the growth of microorganisms by disrupting their metabolic processes. The 1-chlorooctan-1-ol component can interact with cell membranes, leading to increased permeability and cell lysis. The compound may also target specific enzymes and proteins, affecting their function and leading to cellular dysfunction .

Comparison with Similar Compounds

Table 1: Extraction Parameters of Organic Acids

| Compound | Distribution Coefficient (m) | Effective Diffusivity (×10⁻⁹ m²/s) |

|---|---|---|

| Benzoic Acid | 12.5 | 3.8 |

| Acetic Acid | 2.1 | 2.2 |

| Phenol | 14.3 | 1.5 |

Notably, acetic acid’s extraction efficiency improves over prolonged contact times due to conversion into non-diffusible forms in inner aqueous droplets .

Toxicity Profiles and Predictive Modeling

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA, and cross-factor JB) correlate strongly with oral LD₅₀ values in mice . For example:

- 0JA (zero-order connectivity index): Reflects branching and molecular size.

- 1JA (first-order connectivity index): Indicates bond-specific interactions.

Table 2: QSTR Parameters for Benzoic Acid Derivatives

| Compound | 0JA | 1JA | Predicted LD₅₀ (mg/kg) |

|---|---|---|---|

| Benzoic Acid | 1.12 | 0.89 | 1,700 |

| 4-Hydroxybenzoic Acid | 1.45 | 1.02 | 2,300 |

In contrast, chlorinated alcohols like 1-chlorooctan-1-ol lack robust toxicity models, though chlorine atoms typically enhance bioaccumulation and toxicity in alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.